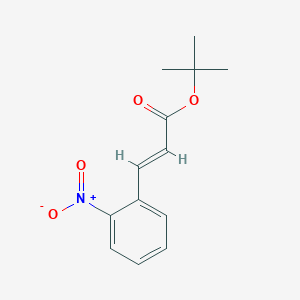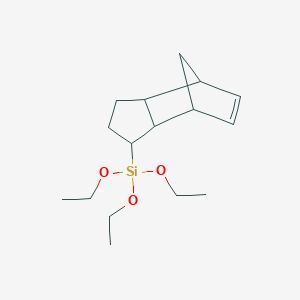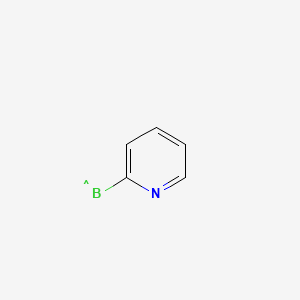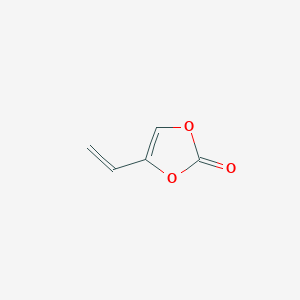
(6-tert-Butoxyhexyl)(dichloro)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-tert-Butoxyhexyl)(dichloro)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two chlorine atoms, and a 6-tert-butoxyhexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-tert-Butoxyhexyl)(dichloro)methylsilane typically involves the reaction of a suitable hexylsilane precursor with tert-butyl alcohol and a chlorinating agent. One common method involves the following steps:
Preparation of the Hexylsilane Precursor: The hexylsilane precursor can be synthesized by reacting hexylmagnesium bromide with silicon tetrachloride.
Introduction of the tert-Butoxy Group: The hexylsilane precursor is then reacted with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to introduce the tert-butoxy group.
Chlorination: The final step involves the chlorination of the intermediate product using a chlorinating agent such as thionyl chloride or phosphorus trichloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of hexylsilane precursors using automated reactors.
Catalytic Reactions: Efficient catalytic systems to introduce the tert-butoxy group.
Chlorination: High-throughput chlorination processes to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (6-tert-Butoxyhexyl)(dichloro)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the methyl group to a hydroxyl or carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Hydroxyl or carbonyl derivatives of the original compound.
Applications De Recherche Scientifique
(6-tert-Butoxyhexyl)(dichloro)methylsilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a versatile reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (6-tert-Butoxyhexyl)(dichloro)methylsilane involves its ability to undergo substitution and hydrolysis reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The pathways involved include:
Substitution Pathways: Formation of new silicon-carbon or silicon-heteroatom bonds.
Hydrolysis Pathways: Generation of silanols and subsequent interactions with biological molecules.
Comparaison Avec Des Composés Similaires
(6-tert-Butoxyhexyl)(dichloro)ethylsilane: Similar structure but with an ethyl group instead of a methyl group.
(6-tert-Butoxyhexyl)(dichloro)propylsilane: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: (6-tert-Butoxyhexyl)(dichloro)methylsilane is unique due to its specific combination of a tert-butoxyhexyl group and dichloromethylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
670222-30-7 |
|---|---|
Formule moléculaire |
C11H24Cl2OSi |
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
dichloro-methyl-[6-[(2-methylpropan-2-yl)oxy]hexyl]silane |
InChI |
InChI=1S/C11H24Cl2OSi/c1-11(2,3)14-9-7-5-6-8-10-15(4,12)13/h5-10H2,1-4H3 |
Clé InChI |
WFZSIVNWLIYDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCCCCC[Si](C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)

![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)





![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)


